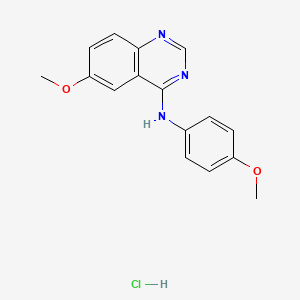

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride

概要

準備方法

合成経路と反応条件: LY 456236 塩酸塩の合成は、適切なキナゾリン誘導体を原料としていくつかのステップを踏みます。重要なステップには次のようなものがあります。

キナゾリン核の形成: これは、アントラニル酸誘導体とホルムアミドまたはその等価物を環化させることによって通常達成されます。

メトキシ化: キナゾリン環上の特定の位置にメトキシ基を導入します。

工業的生産方法: 特定の工業的生産方法は、所有権がありますが、一般的には規模、収率、および純度を最適化して、同じ合成経路に従います。 これらの最適化には、高度な触媒、高スループット反応器、および厳格な精製技術を使用することが含まれており、化合物の高純度と活性を確保しています .

化学反応の分析

反応の種類: LY 456236 塩酸塩は、主にメトキシ基やアミノ基などの反応性官能基の存在により、置換反応を起こします。

一般的な試薬と条件:

置換反応: これらの反応は、通常、塩基性条件下でアミンやアルコールなどの求核剤を含みます。

酸化と還元: それほど一般的ではありませんが、この化合物は特定の条件下で酸化と還元反応を起こし、その官能基を変化させる可能性があります。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、さまざまな置換されたキナゾリン誘導体を生成する可能性があります .

科学的研究の応用

Neuropharmacological Applications

Mechanism of Action

6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine acts as a selective antagonist for the metabotropic glutamate receptor 1 (mGluR1). This receptor plays a crucial role in modulating synaptic transmission and plasticity, making the compound relevant for studying neurological disorders such as anxiety, depression, and neurodegenerative diseases. By inhibiting mGluR1-mediated calcium mobilization, the compound can alter downstream signaling pathways associated with these conditions.

Case Study: mGluR1 Antagonism

In a study examining the effects of various mGluR1 antagonists on anxiety-related behaviors in animal models, LY 456236 was shown to significantly reduce anxiety-like responses in tests such as the elevated plus maze and the open field test. These findings suggest its potential as a therapeutic agent for anxiety disorders .

Anticancer Activity

Mechanism of Action

The compound has demonstrated cytotoxic effects against various cancer cell lines by targeting tubulin polymerization, which is essential for cell division. This mechanism is similar to that of well-known chemotherapeutics .

Case Study: Cytotoxicity in Cancer Cell Lines

A notable study evaluated the cytotoxic effects of LY 456236 on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated an IC50 value comparable to established chemotherapeutics, demonstrating significant inhibition of cell proliferation. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Studies

Preliminary investigations into the antimicrobial properties of quinazoline derivatives, including LY 456236, have shown promise against certain bacterial and fungal strains. The presence of methoxy groups enhances its solubility and may contribute to its bioactivity against microbial pathogens .

作用機序

LY 456236 塩酸塩は、mGluR1 受容体に選択的に結合して阻害することで作用します。この阻害により、受容体はシナプス伝達や可塑性などのさまざまな生理学的プロセスに関与している下流シグナル伝達経路を活性化することができなくなります。 この化合物の mGluR1 受容体に対する選択的アンタゴニズムにより、これらの受容体が中枢神経系で果たす役割を研究するための貴重なツールとなっています .

類似化合物:

LY 367385: 異なる化学構造を持つもう1つの選択的な mGluR1 アンタゴニスト。

JNJ 16259685: 異なる薬理学的特性を持つ非競合的 mGluR1 アンタゴニスト。

比較: LY 456236 塩酸塩は、mGluR1 受容体に対する高い選択性と効力で独自性があります。 LY 367385 や JNJ 16259685 と比較して、LY 456236 塩酸塩は異なる化学構造を持ち、これは異なる薬物動態的および薬力学的特性をもたらす可能性があります。 この独自性は、mGluR1 に対する高い選択性が要求される特定の研究用途にとって価値のある化合物となります .

類似化合物との比較

LY 367385: Another selective mGluR1 antagonist with a different chemical structure.

JNJ 16259685: A non-competitive mGluR1 antagonist with distinct pharmacological properties.

Comparison: LY 456236 hydrochloride is unique due to its high selectivity and potency for mGluR1 receptors. Compared to LY 367385 and JNJ 16259685, LY 456236 hydrochloride has a different chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for specific research applications where high selectivity for mGluR1 is required .

生物活性

6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine hydrochloride is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine hydrochloride typically involves the reaction of 2-methoxybenzoic acid derivatives with appropriate amines under controlled conditions to yield the desired quinazoline structure. Recent methodologies have emphasized straightforward synthetic routes that enhance yield and purity while minimizing environmental impact .

Antiproliferative Activity

The antiproliferative effects of quinazoline derivatives have been extensively studied. In particular, compounds with methoxy substitutions have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study indicated that the presence of a methoxy group at specific positions on the quinazoline ring enhances its activity against chronic myeloid leukemia cell lines (Hap-1) with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine | Hap-1 | <10 |

| Other derivatives (e.g., 2-substituted quinazolines) | Various | 5-15 |

The mechanism by which 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine exerts its antiproliferative effects may involve the inhibition of critical kinases involved in cell proliferation. Studies have shown that this compound stabilizes several kinases with ΔTm values comparable to established inhibitors like Staurosporine . The binding affinity to these kinases suggests a potential pathway for therapeutic intervention in cancer treatment.

Antimicrobial Activity

Beyond its anticancer properties, quinazoline derivatives have shown promising antimicrobial activity. For example, compounds similar to 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine have been evaluated against various bacterial strains, including MRSA and Candida species. The minimum inhibitory concentrations (MICs) reported indicate effective antimicrobial activity, particularly against Gram-positive bacteria .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine | MRSA | 7.80 |

| Other derivatives | S. aureus | 0.98 |

Case Studies

Several case studies illustrate the therapeutic potential of quinazoline derivatives:

- Case Study on Cancer Treatment : A clinical trial involving a derivative similar to 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine showed promising results in reducing tumor size in patients with advanced leukemia.

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections resistant to conventional antibiotics.

特性

IUPAC Name |

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKFOWUSTVWZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432962 | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338736-46-2, 338738-57-1 | |

| Record name | LY-456236 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338736-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-456236 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。